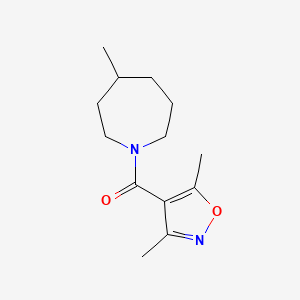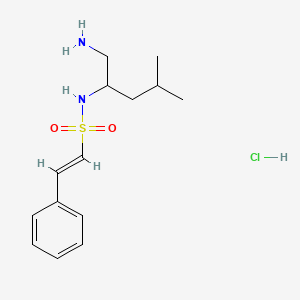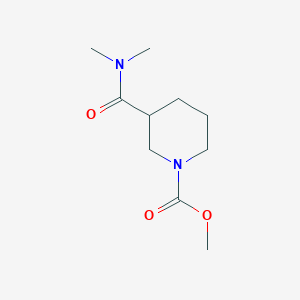
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate, also known as DMCP, is a chemical compound used in scientific research for its unique properties. It is a carbamate derivative of piperidine, which is a cyclic amine commonly found in various natural products and pharmaceuticals. DMCP has been studied extensively in recent years due to its potential applications in drug discovery, particularly in the development of new treatments for neurological disorders.
作用機序
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate acts as a positive allosteric modulator of the NMDA receptor, which is a type of glutamate receptor involved in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate enhances the activity of the receptor and increases the transmission of signals between neurons. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. It also increases the activity of several enzymes involved in the synthesis and metabolism of these neurotransmitters. These effects suggest that Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate may have a broad range of therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate is a relatively new compound, and its long-term effects on the brain are not yet fully understood. In addition, it has been shown to have some toxicity at higher doses, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate. One area of focus is the development of new drugs based on Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate's mechanism of action. Several studies have shown that Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has potential therapeutic benefits in the treatment of neurological disorders, and further research is needed to develop new drugs based on this compound. Another area of focus is the study of Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate's long-term effects on the brain. As this compound is relatively new, more research is needed to fully understand its potential risks and benefits. Finally, further research is needed to explore the potential applications of Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate in other areas of medicine, such as cancer research and immunology.
合成法
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of piperidine with dimethylcarbamoyl chloride and methyl chloroformate. The resulting product is purified through column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and is widely used in research laboratories.
科学的研究の応用
Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate has been shown to modulate the activity of several neurotransmitter receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor. These receptors play a critical role in the regulation of neuronal activity and are involved in many neurological disorders.
特性
IUPAC Name |
methyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11(2)9(13)8-5-4-6-12(7-8)10(14)15-3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUULHVCUSAPITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)
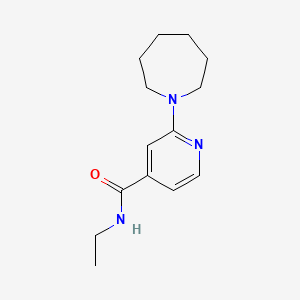
![2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
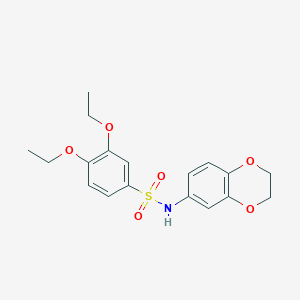
![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)
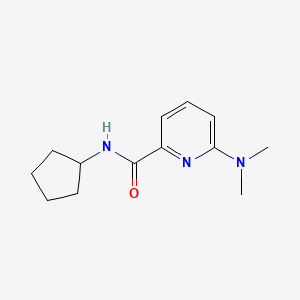
![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)
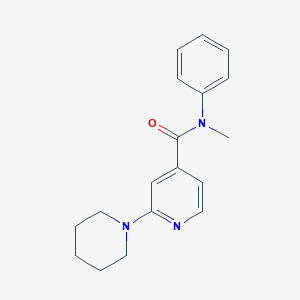
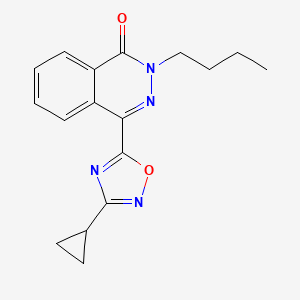
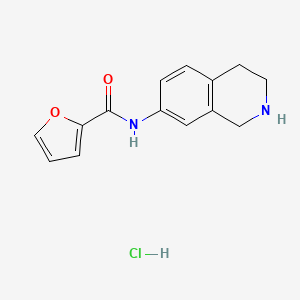
![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
